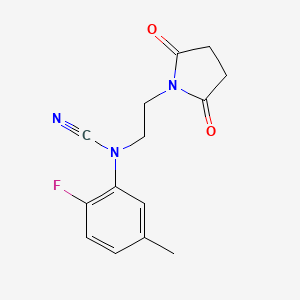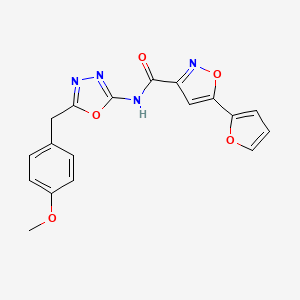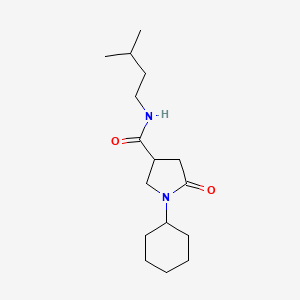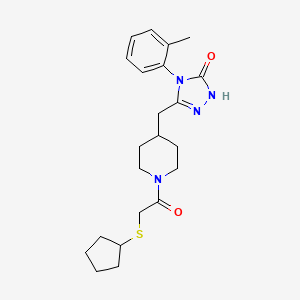
2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with the 2,5-dioxopyrrolidin-1-yl moiety, which is a common feature in the synthesis of various pharmaceutical intermediates and anticonvulsant agents. These compounds are synthesized by incorporating different functional groups to enhance their biological activity, particularly in the treatment of epilepsy .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including palladium-catalyzed cyanation/reduction sequences and coupling reactions with the use of reagents like N,N-carbonyldiimidazole (CDI). For instance, the synthesis of a key pharmaceutical intermediate involving a pyrrolopyridine moiety was achieved through regioselective chlorination and selective monodechlorination steps . Similarly, a library of hybrid anticonvulsant agents was synthesized by coupling 2,5-dioxopyrrolidin-1-yl propanoic or butanoic acids with substituted benzylamines or amines .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using spectral data from techniques such as (1)H NMR, (13)C NMR, and LC-MS. These compounds typically contain a 2,5-dioxopyrrolidin-1-yl scaffold, which is modified with various substituents to obtain the desired pharmacological properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer anticonvulsant activity. For example, the introduction of aminomethyl moieties or benzyl groups is a common strategy. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as seen in the deprotonation of a nitrophenyl derivative in the presence of fluoride .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are tailored to optimize their biological activity and safety profiles. Compounds with the 2,5-dioxopyrrolidin-1-yl moiety have shown a broad spectrum of activity in preclinical seizure models and favorable safety profiles in toxicity tests. For instance, compound 11 from paper demonstrated high protection in seizure models without impairing motor coordination, indicating a superb safety index. The metabolic stability of these compounds, as well as their interaction with human liver microsomes and cytochrome P450 isoforms, is also an important aspect of their chemical properties .
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and Inhibitory Activity Research has also been conducted on the cytotoxicity and inhibitory activity of related compounds. A study explored the design, synthesis, and evaluation of pyrazole derivatives, revealing that some analogues displayed superior cytotoxicity against cancer cell lines and significant inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication. This suggests the potential for these compounds in cancer therapy due to their dual action of cytotoxicity and enzyme inhibition (Alam et al., 2016).
Synthetic Pathways Moreover, the exploration of synthetic pathways for related chemical entities has been a focus, aiming to develop efficient and practical methods for their production. This includes the synthesis of key pharmaceutical intermediates, demonstrating the versatility and potential applications of these compounds in various scientific and therapeutic contexts (Wang et al., 2006).
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-10-2-3-11(15)12(8-10)17(9-16)6-7-18-13(19)4-5-14(18)20/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQAQZXPOGMCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N(CCN2C(=O)CCC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethyl-6-[(2-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549007.png)




![tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2549015.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2549016.png)



![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2549022.png)
![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one](/img/structure/B2549024.png)
![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549028.png)